molecular formula C21H21FN2O2S B6507354 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline CAS No. 899760-16-8

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B6507354
CAS No.: 899760-16-8
M. Wt: 384.5 g/mol
InChI Key: ICEUINHCUQIMGT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline (Molecular Formula: C₂₈H₂₈FN₃O₃S; Molecular Weight: 505.6 g/mol) features a quinoline core substituted at positions 3, 4, and 4. Key structural elements include:

  • A pyrrolidin-1-yl group at position 4, which may enhance solubility and influence receptor binding via its cyclic amine structure.
  • A fluoro substituent at position 6, introducing electron-withdrawing effects that could modulate reactivity or pharmacokinetics .

This compound is part of a broader class of quinoline derivatives studied for diverse therapeutic applications, including kinase inhibition and enzyme modulation.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S/c1-14-5-7-17(11-15(14)2)27(25,26)20-13-23-19-8-6-16(22)12-18(19)21(20)24-9-3-4-10-24/h5-8,11-13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEUINHCUQIMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Sulfonylation: The 3,4-dimethylbenzenesulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base like pyridine.

    Pyrrolidinyl Substitution: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead molecule for developing new drugs, particularly for its potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: It can be used to study the interaction of quinoline derivatives with biological targets such as enzymes and receptors.

    Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural and physicochemical differences between the target compound and analogous quinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 3: 3,4-dimethylbenzenesulfonyl; 4: pyrrolidin-1-yl; 6: F C₂₈H₂₈FN₃O₃S 505.6 Sulfonyl, fluoro, pyrrolidine
3-(Benzenesulfonyl)-6-Chloro-4-(2-Methylpiperidin-1-yl)Quinoline 3: benzenesulfonyl; 4: 2-methylpiperidin-1-yl; 6: Cl C₂₁H₂₁ClN₂O₂S 400.93 Sulfonyl, chloro, methylpiperidine
3-(3,4-Dichlorophenyl)-2-(Tetrazolo[1,5-a]Quinolin-4-yl)Thiazolidin-3-one Tetrazoloquinoline fused with thiazolidinone C₁₉H₁₃Cl₂N₅OS 438.3 Tetrazole, thiazolidinone, dichlorophenyl

Key Observations :

  • Substituent Effects : The target compound’s 3,4-dimethylbenzenesulfonyl group increases steric bulk and lipophilicity compared to the simpler benzenesulfonyl group in . This may enhance membrane permeability but reduce aqueous solubility.
  • Amine Variants : The pyrrolidin-1-yl group in the target compound offers a smaller cyclic amine compared to the 2-methylpiperidin-1-yl group in , which may affect binding pocket compatibility in kinase targets.
Pharmacological and Functional Comparisons
  • The fluorinated quinoline scaffold is often associated with kinase selectivity .
  • 3-(Benzenesulfonyl)-6-Chloro-4-(2-Methylpiperidin-1-yl)Quinoline : No explicit activity data are provided, but its chloro-substituted analog may exhibit different potency profiles due to altered halogen interactions.
  • Tetrazoloquinoline-Thiazolidinone Hybrid : Demonstrated α-glucosidase inhibition (IC₅₀ values in micromolar range), highlighting the therapeutic versatility of quinoline derivatives in metabolic disorders.
Pharmacokinetic Considerations
  • Solubility: The pyrrolidin-1-yl group in the target compound likely improves solubility over purely aromatic substituents (e.g., thiazolidinone in ).
  • Metabolic Stability : The fluorine atom at position 6 may reduce oxidative metabolism compared to chlorine in , as seen in other fluorinated pharmaceuticals.

Biological Activity

3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-4-(pyrrolidin-1-yl)quinoline is a quinoline derivative that has garnered attention due to its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer effects. The unique structural features of this compound, particularly the incorporation of a dimethylbenzenesulfonyl group and a pyrrolidine moiety, suggest significant interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈F N₂O₂S, with a molecular weight of approximately 413.53 g/mol. This compound features a quinoline core substituted at the 6-position with a fluorine atom and at the 3-position with a sulfonyl group.

PropertyValue
Molecular FormulaC₁₈H₁₈F N₂O₂S
Molecular Weight413.53 g/mol
IUPAC NameThis compound
CAS Number899760-22-6

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline core followed by sulfonylation and fluorination. Recent advancements in synthetic methodologies include transition metal-free protocols that enhance yield and reduce environmental impact.

Anticancer Potential

Research indicates that quinoline derivatives exhibit significant anticancer properties. A study highlighted the ability of related quinoline compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promise in preliminary studies as an inhibitor of cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. The presence of the dimethylbenzenesulfonyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. In vitro studies have demonstrated that this compound exhibits activity against several bacterial strains, indicating its potential as an antimicrobial agent.

Neuroprotective Effects

The pyrrolidine moiety in this compound may contribute to neuroprotective effects. Similar compounds have been studied for their ability to inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). In vitro assays have shown that related quinolines can effectively inhibit AChE activity, which is crucial for developing treatments for conditions like Alzheimer's disease.

Case Studies and Research Findings

  • Anticancer Activity : A study conducted on various quinoline derivatives indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer activity .
  • Antimicrobial Properties : In a comparative study involving multiple sulfonamide derivatives, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Neuroprotective Studies : Research focusing on related quinoline derivatives revealed their capacity to modulate cholinergic activity by inhibiting AChE, which is essential for enhancing cognitive function in models of Alzheimer's disease .

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